molecular formula C23H18O2 B14291243 2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione CAS No. 118365-05-2

2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione

Cat. No.: B14291243
CAS No.: 118365-05-2
M. Wt: 326.4 g/mol
InChI Key: PGKKZQWOPLTNLQ-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione is an organic compound that features a fluorene moiety attached to a butane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione typically involves the reaction of fluorene derivatives with appropriate diketone precursors. One common method involves the use of a boron trifluoride catalyzed reaction of coplanar 9-(phenyl-ethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diketone moiety into alcohols.

    Substitution: The fluorene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets. For instance, some derivatives have been shown to interact with dihydrofolate reductase, an enzyme involved in DNA synthesis . The binding interactions and mode of action are often studied using molecular docking and fluorescence-activated cell sorting (FACS) analysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

118365-05-2

Molecular Formula

C23H18O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-(9H-fluoren-9-yl)-1-phenylbutane-1,3-dione

InChI

InChI=1S/C23H18O2/c1-15(24)21(23(25)16-9-3-2-4-10-16)22-19-13-7-5-11-17(19)18-12-6-8-14-20(18)22/h2-14,21-22H,1H3

InChI Key

PGKKZQWOPLTNLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1C2=CC=CC=C2C3=CC=CC=C13)C(=O)C4=CC=CC=C4

Origin of Product

United States

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